Tocol, (2S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

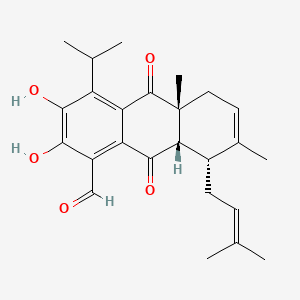

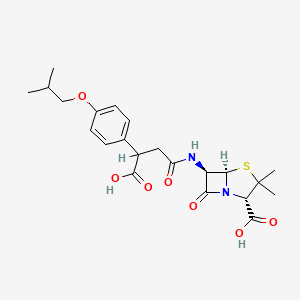

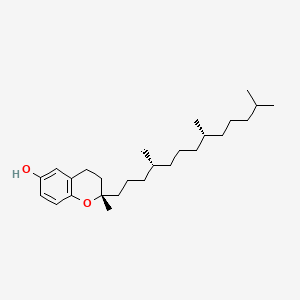

Tocol, (2S)-, also known as 2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-, (2S-(2R*(4S*,8S*)))-, is a member of the vitamin E family. It is a lipophilic antioxidant that plays a crucial role in protecting cells from oxidative damage. Tocols are widely used in vitamin supplementation, as antioxidants in the food industry, and in various pharmaceutical compositions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tocols can be synthesized through various methods, including the saponification of palm fatty acid distillate (PFAD) followed by purification using low-temperature solvent crystallization. The saponification process involves using calcium hydroxide and extracting the unsaponifiable fraction with hexane. The best conditions for this process include a reaction time of 30 minutes, a temperature of 30°C, and a stirring speed of 300 rpm .

Industrial Production Methods: Industrial production of tocols often involves the extraction from natural sources such as palm oil, which contains a significant amount of tocotrienols and tocopherols. The extraction process typically includes pressurized liquid extraction (PLE) and reversed-phase high-performance liquid chromatography (RP-HPLC) for isolation and purification .

Análisis De Reacciones Químicas

Types of Reactions: Tocols undergo various chemical reactions, including oxidation, reduction, and substitution. The most important chemical property of tocols is their antioxidant activity, which protects polyunsaturated lipids from oxidation .

Common Reagents and Conditions: Common reagents used in the reactions involving tocols include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the specific type of tocol and the desired product.

Major Products Formed: The major products formed from the oxidation of tocols are tocopherol quinones, which are further recycled or degraded in biological systems .

Aplicaciones Científicas De Investigación

Tocols have a wide range of scientific research applications, including their use as drug delivery vehicles due to their biocompatibility and solvent capacity for poorly soluble drugs. They are used in topical, oral, and parenteral drug formulations and have shown potential in delivering both poorly soluble and water-soluble drugs . Additionally, tocols are studied for their antioxidant properties and their role in preventing diseases such as cancer, cardiovascular diseases, and age-related macular degeneration .

Mecanismo De Acción

Tocols act as radical scavengers, primarily functioning as antioxidants for lipid bilayers. They protect cells from oxidative damage by trapping reactive oxygen and nitrogen species. The antioxidant action of tocols is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Comparación Con Compuestos Similares

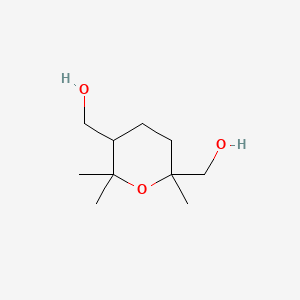

Similar Compounds: Tocols are part of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are amphipathic and lipid-soluble, consisting of a polar chromanol ring and a hydrophobic side chain. Tocopherols have saturated phytyl side chains, while tocotrienols have isoprenyl side chains with three double bonds .

Uniqueness: Tocols are unique due to their strong antioxidant properties and their ability to protect polyunsaturated lipids from oxidation. While tocopherols and tocotrienols share similar antioxidant activities, tocotrienols possess additional health benefits, such as neuroprotective and plasma cholesterol-lowering properties .

Propiedades

Número CAS |

131321-19-2 |

|---|---|

Fórmula molecular |

C26H44O2 |

Peso molecular |

388.6 g/mol |

Nombre IUPAC |

(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3/t21-,22-,26+/m1/s1 |

Clave InChI |

DFUSDJMZWQVQSF-DRLORSAXSA-N |

SMILES isomérico |

C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)O)C)CCCC(C)C |

SMILES canónico |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.